Isomannide is a derivative of the sugar alcohol mannitol. It is obtained through the removal of two water molecules from the mannitol structure (1). Mannitol is naturally found in fruits, vegetables, and some algae (2). Isomannide itself is not naturally occurring but can be synthesized from mannitol for research purposes. Its potential significance lies in its unique chemical structure and properties, making it a subject of investigation in various research areas [].
Isomannide has a bicyclic structure consisting of two fused furan rings with hydroxyl groups at positions 3 and 6 (1). This structure differs from mannitol by the absence of two hydroxyl groups and the formation of the cyclic ether rings. The presence of these furan rings is a key feature, as it imparts specific chemical properties and reactivity to the molecule (3).
The synthesis of isomannide typically involves the dehydration of mannitol using acidic catalysts or enzymes (1).
C6H14O6 (Mannitol) -> C6H10O4 (Isomannide) + 2H2O